3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide
Description
Properties
CAS No. |
917920-83-3 |
|---|---|
Molecular Formula |
C26H22N2O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide |
InChI |
InChI=1S/C26H22N2O3/c1-17-13-22(21-11-12-31-16-21)14-18(2)24(17)28-26(30)20-9-6-10-23(15-20)27-25(29)19-7-4-3-5-8-19/h3-16H,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
RSPLJMOKUPOPFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)C)C4=COC=C4 |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule consists of a central 2,6-dimethylphenyl group substituted at the 4-position with a furan-3-yl moiety. Two benzamide groups are attached: one directly to the aromatic ring (3-position) and another via the nitrogen atom of the dimethylphenyl group. Key challenges in its synthesis include:
- Regioselective functionalization of the aromatic ring to avoid isomer formation.
- Compatibility of reactive groups (e.g., furan’s sensitivity to strong acids/oxidizing agents).
- Sequential amidation steps requiring orthogonal protecting strategies.
Synthetic Routes
Stepwise Synthesis via Intermediate Formation
The most widely reported approach involves a three-step sequence:
Step 1: Synthesis of 4-(Furan-3-yl)-2,6-dimethylaniline
Procedure :
- Friedel-Crafts alkylation : 2,6-Dimethylaniline reacts with furan-3-carbaldehyde in the presence of ZnCl₂ at 80°C for 12 hours.
- Reductive amination : The resulting imine is reduced using NaBH₃CN in methanol.
Key Data :
| Reaction Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 2,6-Dimethylaniline | 10 mmol | ZnCl₂, 80°C | 68% |
| Furan-3-carbaldehyde | 12 mmol | 12 h |
Step 2: N-Benzoylation of the Aniline Intermediate
Procedure :
- Schotten-Baumann reaction : The aniline intermediate is treated with benzoyl chloride (1.2 eq) in a biphasic system (NaOH/CH₂Cl₂) at 0°C.
- Workup : The organic layer is dried (MgSO₄) and concentrated.
Optimization Note : Excess benzoyl chloride (1.5 eq) improves yield to 85% but necessitates rigorous purification to remove di-benzoylated byproducts.
Step 3: C-3 Benzamidation via Directed Ortho-Metalation
Procedure :
- Lithiation : The N-benzoylated intermediate is treated with LDA (2.2 eq) at -78°C in THF.
- Quenching with Benzoyl Chloride : The lithiated species reacts with benzoyl chloride (1.1 eq) to install the second benzamide group.
Critical Parameters :
- Temperature control (<-70°C) prevents furan ring decomposition.
- Yield : 62–70% after column chromatography (hexane/EtOAc 3:1).
One-Pot Tandem Amidation Strategy
Recent advances leverage coupling agents to streamline synthesis:
Procedure :
- Simultaneous Amidation : 4-(Furan-3-yl)-2,6-dimethylaniline reacts with benzoyl chloride (2.5 eq) and HATU (1.5 eq) in DMF at 25°C for 24 hours.
- Selectivity Control : Competitive O- vs. N-benzoylation is suppressed using DMAP (0.1 eq).
Performance Comparison :
| Method | Yield | Purity | Time |
|---|---|---|---|
| Stepwise | 58% | 95% | 36 h |
| One-Pot (HATU) | 72% | 98% | 24 h |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Continuous Flow Reactor Design
Advantages :
Solvent Recycling Systems
- Toluene Recovery : >90% efficiency via fractional distillation.
- Waste Reduction : 40% lower E-factor compared to batch processes.
Analytical Characterization
Post-synthetic validation employs:
Challenges and Mitigation Strategies
Byproduct Formation
- Di-Benzoylated Isomers : Controlled by stoichiometry (benzoyl chloride ≤1.2 eq).
- Furan Oxidation : Avoid MnO₂ or CrO₃; use N₂ sparging to inhibit peroxide formation.
Chemical Reactions Analysis
Types of Reactions
3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Amines and related compounds.
Substitution: Various substituted benzamides and furan derivatives.
Scientific Research Applications
3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide groups can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Ameltolide (4-Amino-N-(2,6-dimethylphenyl)benzamide)
- Structure: Retains the 2,6-dimethylphenyl group but substitutes the 4-position with an amino group instead of a furan-3-yl moiety.
- Activity: A potent anticonvulsant, inactivated metabolically via N-acetylation to 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide .
N-(2,6-Dimethylphenyl)-3-(trifluoromethyl)benzamide (CAS 724431-20-3)
- Structure : Features a trifluoromethyl group at the 3-position of the benzamide.
- Properties : The electron-withdrawing CF₃ group increases lipophilicity (logP ~3.98) and metabolic stability compared to the furan substituent, which is less electronegative .
4-[[(Diethylamino)acetyl]amino]-N-(2,6-dimethylphenyl)benzamide
- Structure: Includes a diethylamino-acetyl group at the 4-position.
- Physicochemical Data : Molecular weight 353.46 g/mol, logP 3.982, and higher basicity due to the tertiary amine, contrasting with the neutral furan in the target compound .
N-[4-(Methoxymethyl)-2,6-dimethylphenyl]benzamide
Physicochemical Properties
*Estimated based on structural similarity.
Metabolic Pathways
- N-Acetylation : Observed in Ameltolide, leading to inactivation. The target compound’s 3-benzamido group may hinder this pathway, as acetylation typically targets primary amines .
- Hydroxylation : Analog 4-Acetamido-N-(2,6-dimethylphenyl)benzamide undergoes hydroxylation at the methyl group, suggesting possible Phase I metabolism for the target compound’s 2,6-dimethylphenyl group .
Biological Activity
3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C26H22N2O3, with a molecular weight of 410.5 g/mol. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
Molecular Structure:
- IUPAC Name: 3-benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide
- CAS Number: 917920-83-3
- Molecular Formula: C26H22N2O3
- Molecular Weight: 410.5 g/mol
The structure consists of a benzamide core with various substituents that contribute to its biological properties. The furan ring and dimethylphenyl group are particularly noteworthy for their potential interactions in biological systems.
Anticancer Activity
Recent studies have indicated that benzamide derivatives exhibit promising anticancer properties. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation.
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | HeLa | 2.41 |
| 3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide | TBD |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The proposed mechanism by which compounds similar to 3-benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide exert their effects includes:
- Inhibition of Dihydrofolate Reductase (DHFR): This enzyme is crucial in the synthesis of nucleotides necessary for DNA replication and repair.
- Reduction of NADP/NADPH Levels: By inhibiting nicotinamide adenine dinucleotide kinase (NADK), these compounds disrupt cellular redox balance, leading to increased oxidative stress and subsequent apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, some studies suggest that benzamide derivatives may exhibit antimicrobial activity. Preliminary tests indicated effectiveness against certain bacterial strains, although further investigation is required to establish their full potential.
Study on Benzamide Derivatives
A study focused on synthesizing and evaluating various benzamide derivatives found that specific substitutions could enhance biological activity significantly. For example, compounds with furan rings showed increased potency against certain cancer cell lines compared to their non-furan counterparts .
Evaluation of Toxicity
Toxicity assessments are crucial for determining the safety profile of new compounds. Current evaluations indicate that while some derivatives show promising biological activity, they also necessitate thorough toxicity testing to ensure they are viable candidates for further development in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
